molecular formula C29H42O7 B14494635 Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate CAS No. 64219-22-3

Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate

Cat. No.: B14494635
CAS No.: 64219-22-3
M. Wt: 502.6 g/mol
InChI Key: DFHONFBSIXLQBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate typically involves the esterification of cholan-24-oic acid derivatives. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation of hydroxyl groups at positions 3 and 12 . The industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate involves its interaction with specific molecular targets and pathways. The acetoxy and oxo groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating the activity of enzymes involved in bile acid metabolism and other biochemical pathways .

Comparison with Similar Compounds

Methyl 3,12-bis(acetyloxy)-6-oxochol-7-en-24-oate can be compared with other similar compounds such as:

Properties

CAS No.

64219-22-3

Molecular Formula

C29H42O7

Molecular Weight

502.6 g/mol

IUPAC Name

methyl 4-(3,12-diacetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C29H42O7/c1-16(7-10-27(33)34-6)21-8-9-22-20-14-25(32)24-13-19(35-17(2)30)11-12-28(24,4)23(20)15-26(29(21,22)5)36-18(3)31/h14,16,19,21-24,26H,7-13,15H2,1-6H3

InChI Key

DFHONFBSIXLQBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2=CC(=O)C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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